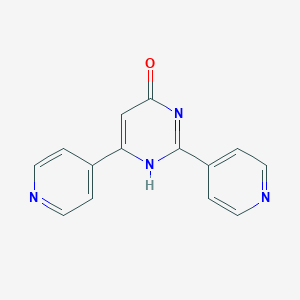

2,6-dipyridin-4-yl-1H-pyrimidin-4-one

Description

Properties

IUPAC Name |

2,6-dipyridin-4-yl-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O/c19-13-9-12(10-1-5-15-6-2-10)17-14(18-13)11-3-7-16-8-4-11/h1-9H,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPRHYQALZHLOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=O)N=C(N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1C2=CC(=O)N=C(N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Starting Materials

The Kröhnke reaction, a classical method for synthesizing pyridines and pyrimidines, has been adapted for 2,6-dipyridin-4-yl-1H-pyrimidin-4-one using ethyl isonicotinate (pyridin-4-yl variant) and acetone. This one-pot, two-step process involves:

-

Formation of 1,5-bis(pyridin-4-yl)pentane-1,3,5-trione : Ethyl isonicotinate reacts with acetone in a 2:1.1 molar ratio under basic conditions (sodium hydride, 10°C) to yield the trione intermediate.

-

Cyclization with ammonium formate : The trione undergoes ring closure in the presence of ammonium formate, acting as both a nitrogen source and acid catalyst, to form the pyrimidin-4-one scaffold.

Optimization of Reaction Conditions

-

Temperature : Lower temperatures (10°C) during trione formation minimize side reactions, increasing intermediate purity.

-

Molar Ratios : A slight excess of acetone (1.1 eq) ensures complete consumption of ethyl isonicotinate, while a 2:3 ratio of ethyl isonicotinate to NaH maximizes deprotonation efficiency.

-

Nitrogen Source : Ammonium formate outperforms urea or ammonium acetate, achieving a 66% total yield compared to 37% in prior literature.

Multi-Step Synthesis via Ester and Oxadiazole Intermediates

Esterification and Oxidation Sequence

A four-step route from isonicotinic acid (pyridin-4-yl analogue) involves:

-

Esterification : Isonicotinic acid reacts with ethanol under H₂SO₄ catalysis to yield ethyl isonicotinate (98% yield).

-

Oxidation to N-oxide : Treatment with mCPBA introduces an N-oxide group, enhancing electrophilicity at the ortho position.

-

Cyanide Substitution : Trimethylsilyl cyanide (TMSCN) substitutes the N-oxide, forming 6-cyanoisonicotinate (50% yield after purification).

-

Cyclization : Sodium-mediated cyclization with NH₄Cl in ethanol generates the pyrimidinone core.

Oxadiazole-Based Strategies

Bis-amidoxime intermediates, derived from 2,6-dicyano-4-pyrone, react with acyl chlorides to form bis-oxadiazole-pyrimidinone hybrids. For example:

-

Trifluoroacetic anhydride : Yields 71% of trifluoromethyl-substituted adducts under reflux conditions.

-

Heterocyclic acyl chlorides : Nicotinoyl chloride forms pentacyclic derivatives (46% yield) via nucleophilic aromatic substitution.

Chlorination and Functionalization Pathways

Displacement of Chloride with Pyridinyl Groups

Hypothetically, 4,6-dichloropyrimidine could undergo nucleophilic aromatic substitution with pyridin-4-yl lithium or Grignard reagents. However, this pathway remains unexplored in the provided sources and would require rigorous optimization to prevent over-substitution.

Critical Analysis of Methodological Parameters

Temperature and Time Dependencies

Catalytic and Stoichiometric Considerations

-

Base selection : Sodium hydride (strong base) is optimal for trione formation, whereas milder bases (e.g., triethylamine) suffice for N-oxide substitutions.

-

Phosgene equivalents : Substoichiometric phosgene (2–3 eq) in chlorination leads to incomplete conversion, while excess phosgene (6 eq) ensures full dichlorination.

Comparative Evaluation of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: 2,6-dipyridin-4-yl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under controlled temperature and solvent conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6-dipyridin-4-yl-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its therapeutic potential, particularly in the development of new drugs and treatments.

Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of 2,6-dipyridin-4-yl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. For example, the compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Target Compound :

- Replacement of pyrazolo-pyrazinyl groups with pyridinyl substituents may alter electronic properties and binding affinity.

Regulatory Standards for Pyrimidinone Derivatives

and list pharmacopeial reference standards for pyrido[1,2-a]pyrimidin-4-one derivatives, such as:

3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 108855-18-1)

- Substituents : A benzisoxazolyl-piperidinyl group linked via an ethyl chain.

- Implication : The fluorine atom enhances lipophilicity and CNS penetration, suggesting neuropsychiatric applications .

3-[2-[4-[2-Fluoro-4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]benzoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Substituents: A fluorinated benzoyl-piperidinyl group and tetrahydro pyrido ring.

Comparison with Target Compound :

- The target compound’s simpler pyridinyl substituents lack fluorination, which may limit its metabolic stability compared to fluorinated analogs.

- Absence of a tetrahydro ring system may result in higher reactivity or susceptibility to oxidation.

Q & A

Q. What are the validated synthetic routes for 2,6-dipyridin-4-yl-1H-pyrimidin-4-one, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves multi-step reactions, including cyclocondensation of pyridine derivatives with pyrimidinone precursors. Key steps may include:

- Amide coupling using carbodiimide catalysts (e.g., EDC/HOBt) to link pyridinyl and pyrimidinone moieties.

- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the product.

Yield optimization requires strict control of temperature (60–80°C) and inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- 1H/13C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals in aromatic regions (δ 7.5–8.5 ppm for pyridine protons) .

- HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) with ESI+ ionization to confirm molecular ion [M+H]+ and detect impurities (e.g., unreacted pyridinyl intermediates) .

- X-ray crystallography : Resolve tautomeric forms (e.g., 1H vs. 3H-pyrimidinone) using single-crystal data, as tautomerism affects reactivity .

Q. How does pH and solvent polarity influence the stability of this compound in aqueous solutions?

Answer:

- Acidic conditions (pH < 4) : Protonation at pyrimidinone N1 leads to ring-opening hydrolysis.

- Basic conditions (pH > 9) : Deprotonation at pyridine nitrogen accelerates oxidation.

- Optimal stability : Achieved in buffered solutions (pH 6–7) with 10% DMSO to enhance solubility without degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

- Data normalization : Standardize assay protocols (e.g., IC50 measurements using ATP-competitive kinase assays) to minimize variability .

- Meta-analysis : Compare structural analogs (e.g., 2-methyl vs. 2-chloro substitutions) to identify SAR trends. For example, 2-methyl derivatives show 3-fold higher kinase inhibition than unsubstituted analogs .

- Controlled replication : Validate conflicting results (e.g., cytotoxicity in MCF-7 vs. HEK293 cells) using orthogonal assays (e.g., apoptosis markers vs. ATP depletion) .

Q. What computational strategies are recommended for predicting the binding mode of this compound to protein targets?

Answer:

- Molecular docking : Use AutoDock Vina with flexible side chains to model interactions with kinase ATP-binding pockets (e.g., CDK2). Key interactions include:

- Hydrogen bonding between pyrimidinone C=O and Lys33.

- π-π stacking of pyridine rings with Phe80 .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD > 2.5 Å indicates poor binding .

Q. What are the challenges in analyzing tautomeric equilibria of this compound, and how can they be addressed?

Answer:

- Challenge : Tautomers (1H, 3H) exhibit similar NMR spectra but distinct reactivity.

- Solution :

- Use dynamic NMR at variable temperatures (e.g., 25–60°C) to observe coalescence of signals.

- Isotopic labeling (15N at pyrimidinone N1) to track tautomerism via 15N-1H HMBC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.